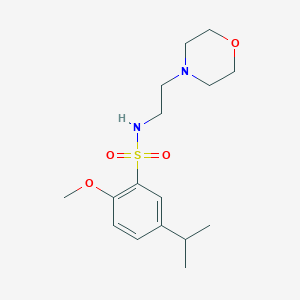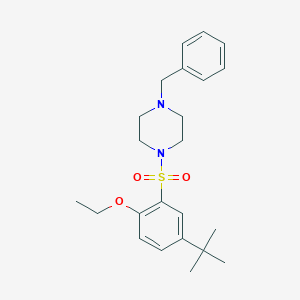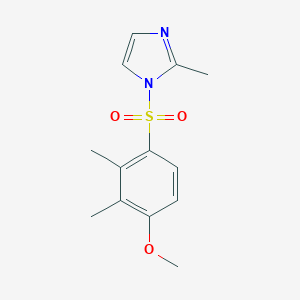
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole, also known as DESI, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. Carbonic anhydrase is present in many tissues, including red blood cells, the kidney, and the brain. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can affect the acid-base balance in the body.
Biochemical and Physiological Effects:
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole in lab experiments is its high potency and selectivity for carbonic anhydrase. This allows researchers to study the effects of carbonic anhydrase inhibition in a specific tissue or cell type. However, 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole is also highly lipophilic, which can limit its solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.
Orientations Futures
There are many potential future directions for research on 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole. One area of interest is the development of new sulfonamide drugs based on the structure of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole. Another area of interest is the investigation of the role of carbonic anhydrase inhibition in the treatment of neurodegenerative diseases. Additionally, 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole could be used as a tool for studying the binding of sulfonamides to proteins and for investigating the mechanism of action of other sulfonamide drugs.
Méthodes De Synthèse
The synthesis of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole as a white crystalline solid in good yield. The purity of the compound can be confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole has been widely used in scientific research as a tool for studying the role of sulfonamides in biological systems. It has been shown to inhibit carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole has also been used as a probe for studying the binding of sulfonamides to proteins and for investigating the mechanism of action of sulfonamide drugs.
Propriétés
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-20-13-10-15(14(21-6-2)9-11(13)3)22(18,19)17-8-7-16-12(17)4/h7-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZWDQGPSGJOPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=CN=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512879.png)
![2-[(3,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B512882.png)


![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512885.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512887.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512889.png)
![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)
![1-Benzyl-4-[(4-bromo-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512899.png)


![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)